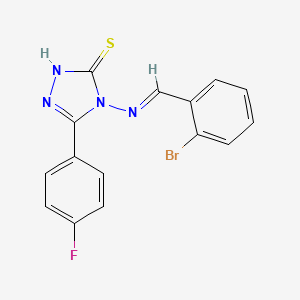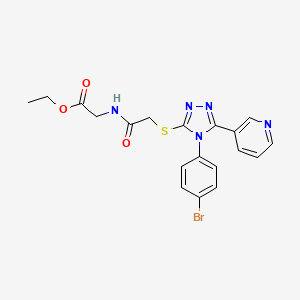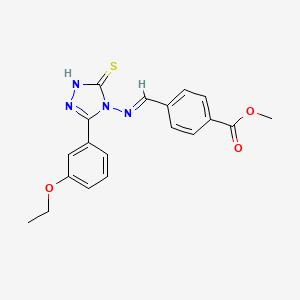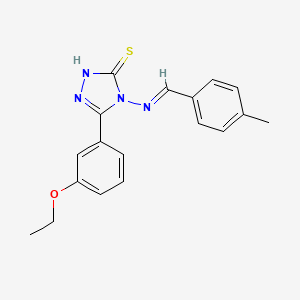![molecular formula C19H20N4O4S B12028658 N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618879-96-2](/img/structure/B12028658.png)
N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimetoxi fenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo dimetoxi fenil, un anillo de furano y un anillo de triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(3,4-dimetoxi fenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la síntesis del anillo de triazol, seguido de la introducción de los grupos de furano y dimetoxi fenil. El paso final a menudo involucra la formación del enlace sulfanylacetamida bajo condiciones controladas.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, control de temperatura y técnicas de purificación como recristalización o cromatografía.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al anillo de furano, potencialmente conduciendo a la formación de derivados dihidro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos como halógenos, agentes de nitración o agentes alquilantes bajo condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
N-(3,4-dimetoxi fenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: La estructura única del compuesto puede hacerlo útil en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-dimetoxi fenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Compuestos Similares:
- N-(3,4-dimetoxi fenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida comparte similitudes con otros compuestos que contienen grupos triazol, furano y dimetoxi fenil.
- Los ejemplos incluyen otros compuestos basados en triazol, derivados de furano y moléculas que contienen dimetoxi fenil.
Singularidad:
- La combinación de estos grupos funcionales en una sola molécula es relativamente única, proporcionando un conjunto distinto de propiedades químicas y biológicas.
- Esta singularidad hace que el compuesto sea valioso para aplicaciones específicas donde estas propiedades combinadas son ventajosas.
Comparación Con Compuestos Similares
- N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other compounds containing triazole, furan, and dimethoxyphenyl groups.
- Examples include other triazole-based compounds, furan derivatives, and dimethoxyphenyl-containing molecules.
Uniqueness:
- The combination of these functional groups in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- This uniqueness makes the compound valuable for specific applications where these combined properties are advantageous.
Propiedades
Número CAS |
618879-96-2 |
|---|---|
Fórmula molecular |
C19H20N4O4S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-4-9-23-18(15-6-5-10-27-15)21-22-19(23)28-12-17(24)20-13-7-8-14(25-2)16(11-13)26-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,24) |
Clave InChI |
GOSWGCPKFFULJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028580.png)

![(5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028602.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12028616.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028621.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028623.png)

![2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12028634.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)

![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12028655.png)


